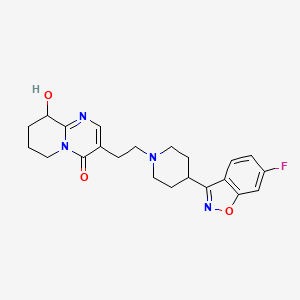
2-Desmethyl Paliperidone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Desmethyl Paliperidone is a chemical compound with the molecular formula C22H25FN4O3. This compound is a derivative of Paliperidone, an atypical antipsychotic used primarily in the treatment of schizophrenia and schizoaffective disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Desmethyl Paliperidone involves several steps, starting from the precursor compounds. One common synthetic route includes the reaction of 6-fluorobenzo[d]isoxazole with piperidine derivatives under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction parameters to maintain product quality and yield . The final product is purified using techniques such as crystallization and chromatography to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Desmethyl Paliperidone undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
2-Desmethyl Paliperidone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Desmethyl Paliperidone is similar to that of Paliperidone. It primarily acts as an antagonist at central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . This antagonism helps in modulating neurotransmitter activity, which is beneficial in treating psychiatric disorders. Additionally, it interacts with alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Paliperidone: The parent compound, used in the treatment of schizophrenia.
Risperidone: Another antipsychotic with a similar structure and pharmacological profile.
Norquetiapine: An active metabolite of Quetiapine with distinct pharmacological properties.
Uniqueness
2-Desmethyl Paliperidone is unique due to its specific receptor binding profile and its potential for use in various research applications. Unlike its parent compound, it offers distinct advantages in analytical method development and quality control .
Eigenschaften
Molekularformel |
C22H25FN4O3 |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H25FN4O3/c23-16-3-4-17-19(12-16)30-25-20(17)14-5-9-26(10-6-14)11-7-15-13-24-21-18(28)2-1-8-27(21)22(15)29/h3-4,12-14,18,28H,1-2,5-11H2 |
InChI-Schlüssel |
CSQXUYGPAMNXJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=NC=C(C(=O)N2C1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


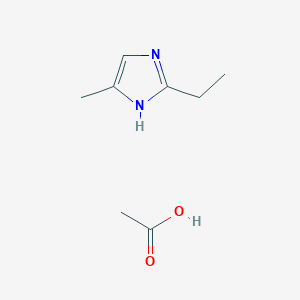
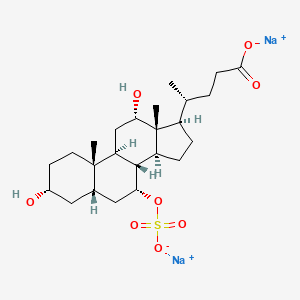
![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane](/img/structure/B13838807.png)
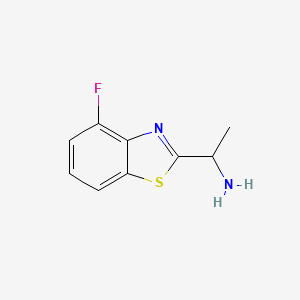
![1-(1,4-Dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13838835.png)
![(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13838837.png)
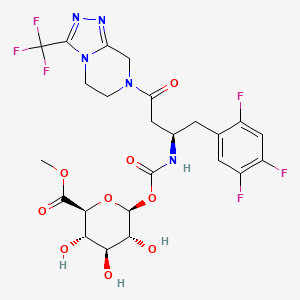
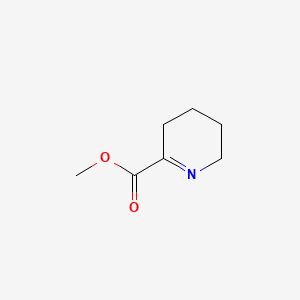
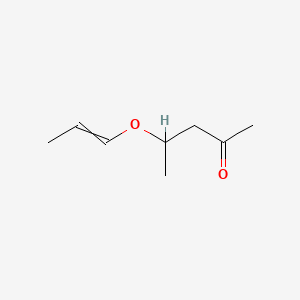

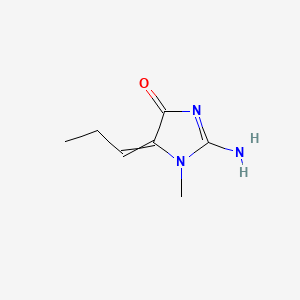
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)
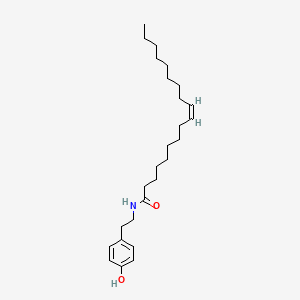
![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)
